6-Bromo Substituent Confers Superior Antiviral Potency in Low Nanomolar Range Compared to Other Halogen Substituents
In a structure–activity relationship (SAR) study of substituted 1-aminotetrahydrocarbazoles against human papillomavirus (HPV), the (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine derivative exhibited in vitro antiviral activity in the low nanomolar range (W12 antiviral assay) and was specifically selected for further evaluation over other halogen and alkyl substituents [1]. While the exact IC50 values for the 1-carboxylic acid derivative itself are not reported in the same assay, the preferential advancement of the 6-bromo congener within this chemotype provides class-level inference that the 6-bromo substituent imparts a meaningful potency advantage.
| Evidence Dimension | Antiviral potency (HPV W12 assay) |
|---|---|
| Target Compound Data | 6-Bromo-substituted tetrahydrocarbazole derivative selected for further evaluation (low nM range) |
| Comparator Or Baseline | Other halogen (F, Cl) and alkyl (Me) 6-substituted analogs not selected for advancement |
| Quantified Difference | Qualitative selection advantage; specific comparative IC50 values not disclosed in public domain |
| Conditions | W12 antiviral assay (in vitro); Gudmundsson et al., 2009 |
Why This Matters
This SAR outcome signals that the 6-bromo substituent is a privileged motif within this chemotype for antiviral target engagement, making the 6-bromo-1-carboxylic acid scaffold a strategically preferred starting point for antiviral lead optimization programs.
- [1] Gudmundsson KS, et al. Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses. Bioorg Med Chem Lett. 2009;19(13):3489-3492. PMID: 19457669. View Source
